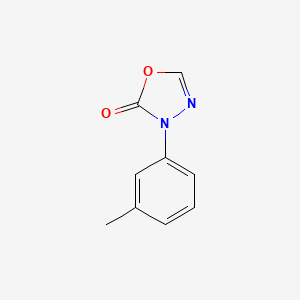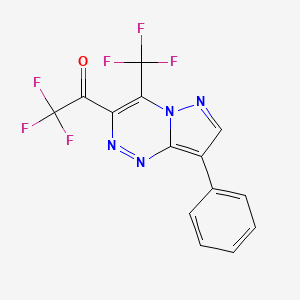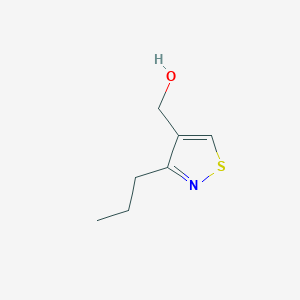
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an indole core with a carbaldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the methoxy and methyl groups on the phenyl ring. The final step involves the formylation of the indole ring to introduce the carbaldehyde group.
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Methyl Groups: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions. Methoxy and methyl groups are introduced using methoxylation and methylation reactions, respectively.
Formylation: The final step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction. This reaction uses a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, where the methoxy and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: This compound shares the methoxy and methyl groups on the phenyl ring but lacks the indole core and carbaldehyde group.
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound has a similar methoxy and methyl substitution pattern but features a pyridine core instead of an indole core.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups and the indole core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61843-49-0 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
2-(4-methoxy-3-methylphenyl)-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-12-10-13(8-9-17(12)21-3)18-15(11-20)14-6-4-5-7-16(14)19(18)2/h4-11H,1-3H3 |
InChIキー |
QTTMTJWRVYRVSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2C)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


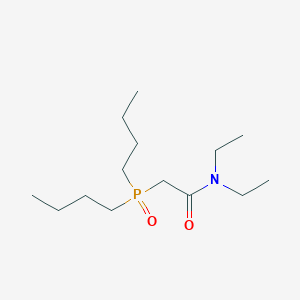
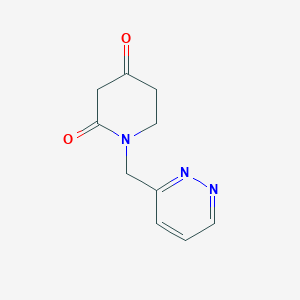

![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)

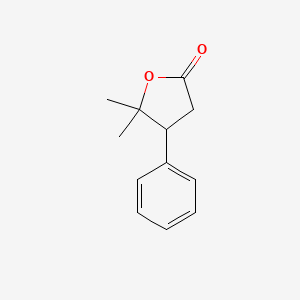
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)

